Superior Anti-Malarial Potency of [Au(d2pype)2]Cl vs. Auranofin Across Multiple Plasmodium Strains
The gold(I) complex of this ligand, [Au(d2pype)2]Cl, demonstrates significantly higher in vitro anti-malarial activity compared to the clinically used gold drug auranofin. The difference in potency is substantial and varies across different Plasmodium falciparum strains [1].
| Evidence Dimension | In vitro anti-malarial activity (IC50) |
|---|---|
| Target Compound Data | 51.3 nM (3D7), 42.2 nM (7G8), 39.0 nM (UGMCB-009), 17.57 nM (UGMCB-013), 5.5 nM (P. knowlesi) |
| Comparator Or Baseline | Auranofin: 60.6 nM (3D7), 299.5 nM (7G8), 99.0 nM (UGMCB-009), 308.9 nM (UGMCB-013), 72.3 nM (P. knowlesi) |
| Quantified Difference | 1.2-fold (3D7), 7.1-fold (7G8), 2.5-fold (UGMCB-009), 17.5-fold (UGMCB-013), 13.1-fold (P. knowlesi) |
| Conditions | In vitro assay against various Plasmodium falciparum and P. knowlesi strains [1]. |
Why This Matters
This quantifiable, multi-fold increase in anti-malarial potency against drug-resistant strains establishes [Au(d2pype)2]Cl as a promising lead candidate, justifying its selection over auranofin for advanced malaria research.
- [1] Ssemaganda, A., Low, L. M., Verhoeft, K. R., Wambuzi, M., Kawoozo, B., Nabasumba, S. B., ... & Good, M. F. (2018). Gold(i) phosphine compounds as parasite attenuating agents for malaria vaccine and drug development. Metallomics, 10(3), 444–454. View Source
